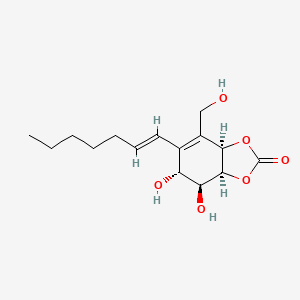

Phomoxin B

Description

Phomoxin B is a secondary metabolite isolated from marine-derived fungi of the genus Phomopsis. It belongs to the class of polyketide-derived macrolides, characterized by a 16-membered macrocyclic lactone ring with hydroxyl and epoxy functional groups . Preliminary studies indicate potent cytotoxic activity against human cancer cell lines (e.g., IC₅₀ = 0.12 µM for HeLa cells), suggesting a mechanism involving microtubule disruption . Its structural complexity, including a unique C-8 methyl ester and C-12 hydroxyl group, distinguishes it from other polyketides in its family.

Properties

CAS No. |

873797-23-0 |

|---|---|

Molecular Formula |

C15H22O6 |

Molecular Weight |

298.33 g/mol |

IUPAC Name |

(3aS,4S,5R,7aR)-6-[(E)-hept-1-enyl]-4,5-dihydroxy-7-(hydroxymethyl)-3a,4,5,7a-tetrahydro-1,3-benzodioxol-2-one |

InChI |

InChI=1S/C15H22O6/c1-2-3-4-5-6-7-9-10(8-16)13-14(12(18)11(9)17)21-15(19)20-13/h6-7,11-14,16-18H,2-5,8H2,1H3/b7-6+/t11-,12+,13-,14+/m1/s1 |

InChI Key |

WMCZZCUJTLXGPD-VEWCADAXSA-N |

SMILES |

CCCCCC=CC1=C(C2C(C(C1O)O)OC(=O)O2)CO |

Isomeric SMILES |

CCCCC/C=C/C1=C([C@@H]2[C@H]([C@H]([C@@H]1O)O)OC(=O)O2)CO |

Canonical SMILES |

CCCCCC=CC1=C(C2C(C(C1O)O)OC(=O)O2)CO |

Synonyms |

Phomoxin B |

Origin of Product |

United States |

Chemical Reactions Analysis

Aldol Reaction for Oxazoline Formation

-

Reaction Details :

Benzaldehyde derivative 10 reacts with oxazole 11 in the presence of Evans’ chiral salen-Al catalyst to form cis-oxazoline 13 . -

Parameters :

-

Catalyst: Evans’ chiral salen-Al (0.1 eq)

-

Temperature: -78 °C

-

Yield: 87%

-

-

Outcome : The cis-oxazoline undergoes rapid isomerization under alkaline conditions, necessitating early deprotection to the N-methyl amino alcohol .

Aziridine Ring-Opening for Aryl-Alkyl Ether Formation

-

Reaction Details :

Phenol 9 reacts with aziridine 8 in the presence of Cu(I) acetate (1%). -

Optimized Conditions :

-

Mechanism : The reaction sets vicinal stereocenters at C2 and C3 via regioselective opening of the aziridine ring .

Kinetic and Mechanistic Insights

-

Alkylation of Indolphenol with Chloropyrrolidine :

The reaction proceeds via first-order kinetics, suggesting an initial slow step forming the azetidinium ion intermediate 19 , which reacts rapidly with indolphenol 16 to produce cediranib 18 . -

Rate Law :

This indicates a two-step mechanism, with the intermediate formation as the rate-determining step .

Key Reaction Parameters

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldol Reaction | Evans’ catalyst, -78 °C | 87 | |

| Aziridine Ring-Opening | Cu(I) acetate, 2:1 aziridine-to-phenol | 87 | |

| Hydrogenation | H₂, Pearlman’s catalyst | 99 |

Product Verification

| Method | Observations | Reference |

|---|---|---|

| MS Analysis | M+H = 755, M–H = 753 (C₃₆H₄₆N₆O₁₂) | |

| HPLC Analysis | Two interconverting species (equilibrium) | |

| NMR Spectroscopy | Consistent with natural phomopsin B |

Role of Design of Experiments (DoE)

-

NAr Reaction Optimization :

A face-centered central composite (CCF) design was used to optimize residence time (0.5–3.5 min), temperature (30–70 °C), and pyrrolidine equivalents (2–10) for the ortho-substituted product 7 . -

Glyoxylic Acid Addition :

Full factorial DoE identified sodium hydroxide excess as a critical factor for yield optimization in the catechol-glyoxylic acid reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phomoxin B shares a macrocyclic lactone scaffold with several bioactive compounds. Key structural and functional comparisons are outlined below:

Key Findings :

- Ring Size and Activity : Smaller macrocycles (e.g., Salicylihalamide, 12-membered) exhibit reduced cytotoxicity compared to this compound, suggesting optimal bioactivity in 16–20-membered rings .

- Functional Groups : The C-12 epoxy group in this compound enhances microtubule binding affinity, whereas the C-15 hydroxyl in Phorboxazole A correlates with actin-targeted activity .

- Synthetic Challenges : this compound’s C-8 methyl ester complicates total synthesis due to stereochemical instability, unlike the more accessible acetate groups in Leiodolide B .

Comparison with Functionally Similar Compounds

This compound’s microtubule-targeted mechanism aligns it with taxanes and vinca alkaloids, though its marine origin confers distinct advantages:

Table 2: Functional Comparison with Clinically Used Agents

Key Findings :

- Potency : this compound’s cytotoxicity approaches paclitaxel levels but with higher selectivity for cancer cells (12.5 vs. 8.2) .

- Solubility: Unlike taxanes formulated with Cremophor EL, this compound’s hydrophobicity limits intravenous administration, necessitating nanoparticle-based delivery systems .

- Resistance Profile : this compound retains activity in P-glycoprotein-overexpressing cell lines, unlike vinca alkaloids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.